N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a copper-catalyzed coupling reaction.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.
Final coupling: The final step involves coupling the benzodioxole moiety with the methoxy and sulfamoyl-substituted benzamide under palladium-catalyzed conditions.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfamoyl groups, leading to the formation of various derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can be compared with other compounds that contain the benzodioxole moiety, such as:
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its psychoactive properties.
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Used in the study of synthetic cathinones.
1-(1,3-benzodioxol-5-yl)-3-(propan-2-ylsulfamoyl)benzamide: Similar in structure but with different substituents, leading to varied biological activities.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-12(2)21-28(23,24)18-9-14(5-7-16(18)25-3)19(22)20-10-13-4-6-15-17(8-13)27-11-26-15/h4-9,12,21H,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGUCMBFRXPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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